molecular formula C7H13ClF3N B13464110 3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers

3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers

Cat. No.: B13464110
M. Wt: 203.63 g/mol
InChI Key: LERFSWAXKCFBNM-UHFFFAOYSA-N
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Description

3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers, is a versatile chemical compound widely used in scientific research. Its unique structure, which includes a trifluoromethyl group and a piperidine ring, offers immense potential for diverse applications, ranging from pharmaceutical synthesis to catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various methods, including the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The methods used in industrial settings are often scaled-up versions of laboratory procedures, with additional steps for purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(trifluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of the original compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

3-methyl-5-(trifluoromethyl)piperidine hydrochloride is used in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 3-methyl-5-(trifluoromethyl)piperidine hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group and piperidine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Shares the trifluoromethyl group but has a pyridine ring instead of a piperidine ring.

    4-(Trifluoromethyl)piperidine: Similar structure but lacks the methyl group at the 3-position.

Uniqueness

3-methyl-5-(trifluoromethyl)piperidine hydrochloride stands out due to its unique combination of a trifluoromethyl group and a piperidine ring with a methyl group at the 3-position. This unique structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H13ClF3N

Molecular Weight

203.63 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)piperidine;hydrochloride

InChI

InChI=1S/C7H12F3N.ClH/c1-5-2-6(4-11-3-5)7(8,9)10;/h5-6,11H,2-4H2,1H3;1H

InChI Key

LERFSWAXKCFBNM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C(F)(F)F.Cl

Origin of Product

United States

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